4-(Fluorodimethylsilyl)butanenitrile

Copper-catalyzed homocoupling Silylacetylene dimerization Fluorosilane reactivity

4-(Fluorodimethylsilyl)butanenitrile is a bifunctional organosilicon building block combining a terminal nitrile group with a fluorodimethylsilyl moiety. This compound (C6H12FNSi, MW 145.25 g/mol) belongs to the class of fluorosilicon nitriles and serves as a versatile intermediate in organic synthesis, particularly where the unique reactivity profile of the Si–F bond is required for sequential or orthogonal transformations.

Molecular Formula C6H12FNSi
Molecular Weight 145.25 g/mol
CAS No. 1639345-42-8
Cat. No. B7947674
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-(Fluorodimethylsilyl)butanenitrile
CAS1639345-42-8
Molecular FormulaC6H12FNSi
Molecular Weight145.25 g/mol
Structural Identifiers
SMILESC[Si](C)(CCCC#N)F
InChIInChI=1S/C6H12FNSi/c1-9(2,7)6-4-3-5-8/h3-4,6H2,1-2H3
InChIKeyRZHGQUVEZKATLV-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

4-(Fluorodimethylsilyl)butanenitrile (CAS 1639345-42-8): Product Profile for Scientific Procurement


4-(Fluorodimethylsilyl)butanenitrile is a bifunctional organosilicon building block combining a terminal nitrile group with a fluorodimethylsilyl moiety. This compound (C6H12FNSi, MW 145.25 g/mol) belongs to the class of fluorosilicon nitriles [1] and serves as a versatile intermediate in organic synthesis, particularly where the unique reactivity profile of the Si–F bond is required for sequential or orthogonal transformations [2]. Its physical properties (predicted bp 185.5±23.0 °C, density 0.895±0.06 g/cm³) position it as a lower-boiling analog compared to its chlorodimethylsilyl counterpart, which can influence purification and handling workflows.

Why Generic Substitution Fails for 4-(Fluorodimethylsilyl)butanenitrile


Although the 4-carbon nitrile chain is conserved across multiple silyl analogs, the identity of the substituent on silicon fundamentally alters reactivity, stability, and synthetic utility. The fluorodimethylsilyl group exhibits a markedly stronger Si–F bond (approximately 135 kcal/mol) compared to the Si–Cl bond (approximately 91 kcal/mol) [1]. This translates into superior thermal stability and controlled hydrolytic behavior, enabling the Si–F moiety to remain intact under conditions that would cleave Si–Cl or Si–Br bonds [2]. Furthermore, fluorosilanes demonstrate unique activation profiles in palladium-catalyzed cross-coupling reactions, where fluoride donors promote transmetalation in Hiyama-type processes—a pathway inaccessible to chlorodimethylsilyl analogs without pre-activation [3]. Consequently, substituting 4-(fluorodimethylsilyl)butanenitrile with 4-(chlorodimethylsilyl)butanenitrile or 4-(bromodimethylsilyl)butanenitrile cannot be assumed to yield equivalent reaction outcomes, especially in multi-step sequences demanding orthogonal reactivity.

Quantitative Differentiation Evidence for 4-(Fluorodimethylsilyl)butanenitrile Against Closest Analogs


Superior Homocoupling Yield: Fluorodimethylsilyl vs Chlorodimethylsilyl Acetylene

Under identical CuI/TBAF-catalyzed homocoupling conditions in acetonitrile at room temperature, the fluorodimethylsilyl-substituted phenylacetylene delivers a 94% isolated yield of 1,4-diphenylbuta-1,3-diyne within 5 minutes, outperforming the chlorodimethylsilyl analog which produces 91% yield under the same conditions [1]. Both reactions proceed significantly faster than the TMS-protected variant (Method A), but the fluorosilane demonstrates a measurable 3-percentage-point yield advantage over the chlorosilane.

Copper-catalyzed homocoupling Silylacetylene dimerization Fluorosilane reactivity

Physical Property Differentiation: Boiling Point and Density vs Chlorodimethylsilyl Analog

4-(Fluorodimethylsilyl)butanenitrile exhibits a predicted boiling point of 185.5±23.0 °C and predicted density of 0.895±0.06 g/cm³ , in contrast to the experimentally determined boiling point range of 230–235 °C and density of 0.990 g/mL (at 20 °C) for 4-(chlorodimethylsilyl)butanenitrile (CAS 18156-15-5) [1]. This translates to an approximately 45 °C lower boiling point for the fluorinated analog, potentially enabling gentler distillation conditions and reduced thermal stress on sensitive intermediates.

Physicochemical profiling Purification parameter Compound handling

Hiyama Cross-Coupling Enablement: Fluorodimethylsilanes as Active Substrates

Alkenyldimethylfluorosilanes, including (Z)-1-(fluorodimethylsilyl)-1-decene, undergo efficient fluoride-promoted cross-coupling with vinyl and aryl iodides to generate conjugated dienes in good yields [1]. This reactivity is enabled by the polarized Siδ+–Fδ- bond, which facilitates transmetalation upon fluoride activation [2]. In contrast, alkenyldimethylchlorosilanes are not directly competent in Hiyama couplings without prior conversion to the corresponding fluorosilanes, adding a synthetic step. While specific yield data for 4-(fluorodimethylsilyl)butanenitrile in Hiyama couplings is not yet reported, the established reactivity of the fluorodimethylsilyl motif across structurally diverse substrates supports its potential advantage over chlorodimethylsilyl analogs in palladium-catalyzed coupling sequences.

Hiyama coupling C–C bond formation Pd-catalyzed cross-coupling

Hydrolytic Stability: Si–F Bond Robustness Under Aqueous Conditions

The Si–F bond (average bond energy ~135 kcal/mol) is thermodynamically stronger than the Si–Cl bond (~91 kcal/mol), conferring enhanced resistance to hydrolysis [1]. Crystallographic data for hexakis(fluorodimethylsilyl)benzene confirms a bonding Si–F distance averaging 1.68 Å, which is significantly shorter than the typical Si–Cl bond length of ~2.02 Å, consistent with a stronger bond [1]. In the context of silicon-based misonidazole analogues, the hydrolytic stability of the fluorodimethylsilyl group was found to depend on steric hindrance at silicon, with less-hindered fluorosilanes showing susceptibility to defluorination in vivo [2]. This class-level behavior implies that 4-(fluorodimethylsilyl)butanenitrile may be employed in reaction sequences that involve aqueous workup or mildly acidic conditions where the chlorodimethylsilyl analog would undergo premature cleavage.

Silyl protecting group Hydrolytic stability Orthogonal reactivity

High-Value Application Scenarios for 4-(Fluorodimethylsilyl)butanenitrile Based on Differential Evidence


Copper-Catalyzed Dimerization of Silyl-Protected Alkynes

In the synthesis of conjugated diynes via oxidative homocoupling, 4-(fluorodimethylsilyl)butanenitrile can be employed as a protected alkyne precursor after Sonogashira coupling or alkylation at the nitrile terminus. Based on head-to-head data for the silylacetylene core, the fluorodimethylsilyl group is expected to deliver yields of 94% or higher in CuI/TBAF-mediated homocoupling, outperforming the chlorodimethylsilyl variant by approximately 3 percentage points [1]. This makes it the preferred choice for convergent strategies where high-yielding dimerization steps are critical for final product throughput.

Multi-Step Convergent Synthesis Requiring Orthogonal Silyl Stability

When constructing complex molecules that necessitate a silyl group stable to aqueous workup but labile to fluoride-induced activation, 4-(fluorodimethylsilyl)butanenitrile offers an orthogonal handle. The strong Si–F bond resists hydrolysis under protic conditions that cleave Si–Cl bonds [2], yet undergoes selective cleavage upon treatment with TBAF or KF for subsequent Hiyama coupling [3]. This dual stability profile is not accessible with chlorodimethylsilyl or bromodimethylsilyl analogs, which are prone to unwanted premature cleavage.

Scale-Up Purification: Distillation Advantage Over Higher-Boiling Analogs

For process development laboratories scaling reactions to hundreds of grams, the approximately 45 °C lower boiling point of 4-(fluorodimethylsilyl)butanenitrile compared to 4-(chlorodimethylsilyl)butanenitrile translates to lower distillation temperatures . This reduces energy consumption and minimizes the risk of thermal decomposition of sensitive nitrile-containing intermediates during solvent removal, making it the more operationally economical choice for large-scale procurement.

Fluorosilane-Functionalized Building Block for Medicinal Chemistry

The fluorodimethylsilyl group has been incorporated into bioactive molecule scaffolds, including kinase inhibitor side chains and CNS-penetrant candidates, where the fluorine atom is postulated to enhance blood-brain barrier permeability . 4-(Fluorodimethylsilyl)butanenitrile can serve as a modular precursor for introducing this pharmacophoric silyl fluoride unit into lead compounds via its terminal nitrile group, enabling late-stage diversification that is less straightforward with chlorodimethylsilyl analogs due to their higher reactivity and lower stability under physiological assay conditions.

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